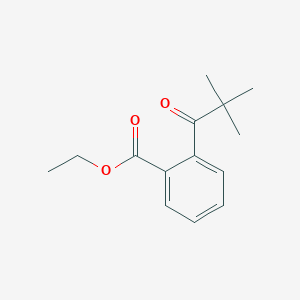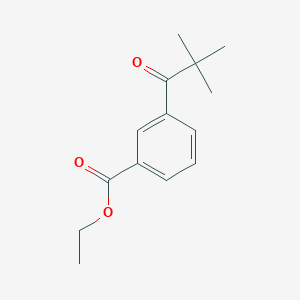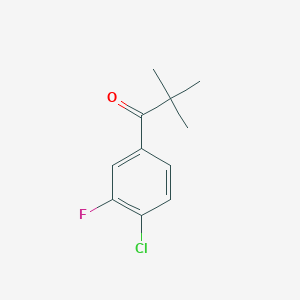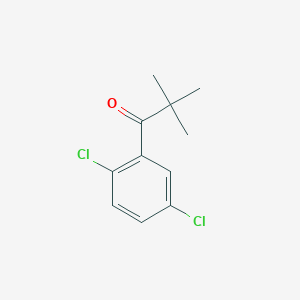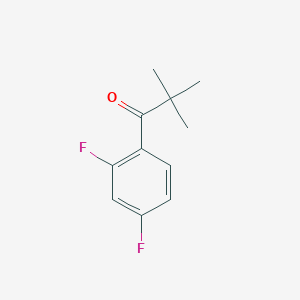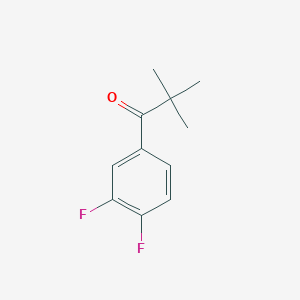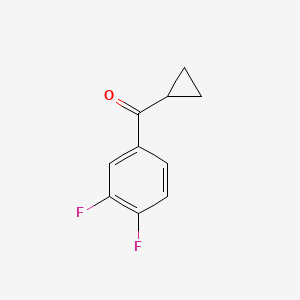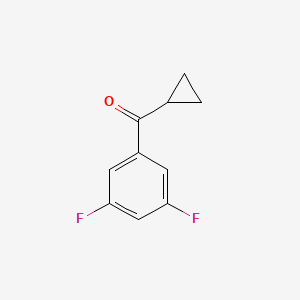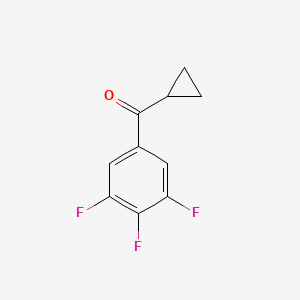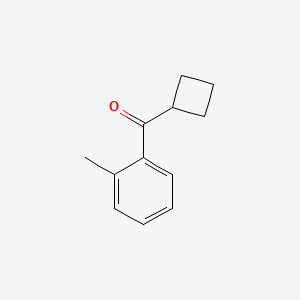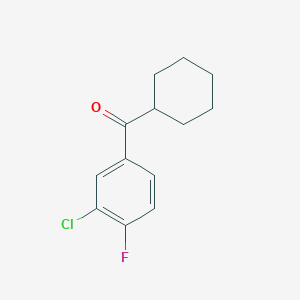
3-Chloro-4-fluorophenyl cyclohexyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-fluorophenyl cyclohexyl ketone is a heterocyclic organic compound with the molecular formula C13H14ClFO and a molecular weight of 240.7 . It is also known by its IUPAC name, (3-chloro-4-fluorophenyl)-cyclohexylmethanone .
Synthesis Analysis
The synthesis of compounds like 3-Chloro-4-fluorophenyl cyclohexyl ketone often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-fluorophenyl cyclohexyl ketone can be represented by the canonical SMILES string: C1CCC(CC1)C(=O)C2=CC(=C(C=C2)F)Cl . This indicates that the molecule consists of a cyclohexyl group attached to a ketone, which is further connected to a phenyl ring substituted with a chlorine atom at the 3rd position and a fluorine atom at the 4th position .Chemical Reactions Analysis
The 3-chloro-4-fluorophenyl motif has been leveraged in the synthesis of new small compounds, which have shown the ability to establish profitable contact with the catalytic site of certain enzymes . The presence of this fragment is an important structural feature to improve the inhibition of these enzymes .Physical And Chemical Properties Analysis
3-Chloro-4-fluorophenyl cyclohexyl ketone has a boiling point of 349ºC at 760 mmHg and a flash point of 164.9ºC . Its density is 1.205g/cm³ . The compound has 2 H-Bond acceptors and 0 H-Bond donors .Applications De Recherche Scientifique
Tyrosinase Inhibition
The compound has been leveraged as a motif to identify inhibitors of tyrosinase, an enzyme responsible for the browning in fruits and vegetables and also involved in melanin synthesis in humans . This application is significant in both the food industry to prevent undesirable changes in food products and in dermatology for treating hyperpigmentation disorders.
Antitubercular Agents
Researchers have synthesized derivatives of 3-Chloro-4-fluorophenyl cyclohexyl ketone as potential antitubercular agents . These derivatives have shown moderate to good activity against Mycobacterium tuberculosis, the bacterium causing tuberculosis, which remains a leading cause of mortality worldwide.
Mécanisme D'action
While the specific mechanism of action for 3-Chloro-4-fluorophenyl cyclohexyl ketone is not mentioned in the search results, compounds with similar structures have been used as inhibitors of enzymes like tyrosinase . These inhibitors work by interacting with the catalytic site of the enzyme, preventing it from carrying out its function .
Orientations Futures
The 3-chloro-4-fluorophenyl motif, as found in 3-Chloro-4-fluorophenyl cyclohexyl ketone, has been identified as a valuable structural feature in the development of new inhibitors for enzymes like tyrosinase . Future research may continue to explore the potential of this motif in the design of new pharmaceutical and cosmetic agents .
Propriétés
IUPAC Name |
(3-chloro-4-fluorophenyl)-cyclohexylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGWYVPUBRDMRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642600 |
Source


|
| Record name | (3-Chloro-4-fluorophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluorophenyl cyclohexyl ketone | |
CAS RN |
898769-27-2 |
Source


|
| Record name | (3-Chloro-4-fluorophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

